molecular formula C19H16ClN3O2 B2827391 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide CAS No. 2034256-90-9

6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2827391
CAS No.: 2034256-90-9
M. Wt: 353.81
InChI Key: ICXBMHXQZSAHOW-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidine-Based Compounds

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, has been a cornerstone of organic chemistry since its first laboratory synthesis in 1879 by Grimaux, who produced barbituric acid from urea and malonic acid. Systematic studies by Pinner in 1884 established methods for synthesizing pyrimidine derivatives via condensation reactions, while Gabriel and Colman’s 1900 synthesis of the parent pyrimidine compound marked a milestone in heterocyclic chemistry. Early discoveries focused on naturally occurring pyrimidines, such as cytosine, thymine, and uracil in nucleic acids, but synthetic derivatives gained prominence in the 20th century with the development of barbiturates and antiviral agents. The introduction of carboxamide functionalities to pyrimidines, as seen in 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, reflects advancements in modular synthesis techniques that enable precise functionalization for targeted bioactivity.

Classification within Pyrimidine Derivatives

Pyrimidine derivatives are classified based on substitution patterns and fused ring systems. 6-(Benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide belongs to two subcategories:

  • Hydroxypyrimidines : The benzyloxy group at position 6 aligns with hydroxypyrimidine derivatives, where oxygen substituents enhance solubility and hydrogen-bonding potential.
  • Pyrimidinecarboxylic acids and derivatives : The carboxamide group at position 4 places it within this subclass, known for interactions with enzymatic active sites.
Classification Feature Structural Role Biological Relevance
Benzyloxy substituent (C6) Enhances lipophilicity and π-π stacking interactions Improves membrane permeability in antimicrobial agents
Chloro-methylphenyl group (N-substituent) Introduces steric bulk and electron-withdrawing effects Modulates target selectivity in enzyme inhibition
Carboxamide moiety (C4) Serves as a hydrogen bond donor/acceptor Facilitates binding to proteases and kinases

This compound’s dual functionality exemplifies the strategic design of pyrimidine derivatives to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-9-15(20)7-8-16(13)23-19(24)17-10-18(22-12-21-17)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBMHXQZSAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated pyrimidine derivative in the presence of a base.

    Attachment of the Chloro-Methylphenyl Group: This step involves the coupling of a 4-chloro-2-methylphenylamine with the pyrimidine core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide exhibit anticancer properties. For instance, studies have shown that derivatives of oxopyrimidine can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in research involving related compounds. For example, 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide could act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in microorganisms and cancer cells. This mechanism underpins its potential as a chemotherapeutic agent .

Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various oxopyrimidine derivatives, including the target compound. The results demonstrated that the compound significantly reduced the viability of several cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, researchers screened several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for developing new treatments based on this compound's structure .

Study 3: Enzyme Inhibition Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of related compounds. The study provided insights into how modifications to the oxopyrimidine structure could enhance binding affinity to DHFR, suggesting that 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide might be optimized for better efficacy as an antimetabolite drug .

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

  • Antitubercular vs. Antimicrobial Focus : Compounds with piperazinyl or morpholinyl groups (e.g., 43, 45 in ) are prioritized for antitubercular research, whereas chloro/trifluoromethylphenyl derivatives () are explored for bacterial/fungal infections.
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., chloro, fluoro) improve target affinity but may reduce solubility. Benzyloxy vs. alkylamino substituents: The former enhances lipophilicity, favoring CNS penetration; the latter introduces hydrogen-bonding capacity .

Biological Activity

6-(Benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine derivatives class. Its unique structure includes a benzyloxy group, a chloro-methylphenyl group, and a pyrimidine carboxamide core, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This is achieved through a condensation reaction between an amidine and a β-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Benzyloxy Group : This is done via nucleophilic substitution where benzyl alcohol reacts with a halogenated pyrimidine derivative.
  • Attachment of the Chloro-Methylphenyl Group : This involves coupling a 4-chloro-2-methylphenylamine with the pyrimidine core using coupling reagents like EDCI in the presence of bases such as triethylamine.

Biological Activity

The biological activities of 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide have been explored in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator.

While the exact mechanism remains partially understood, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity. This interaction could influence pathways related to inflammation, cell proliferation, or apoptosis.

Research Findings

Several studies have investigated the biological effects and therapeutic potentials of this compound:

  • Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds exhibit cytotoxic effects against various tumor cell lines. The structural modifications in 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide may enhance its efficacy as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, such as PKMYT1. Inhibitors targeting this kinase have been shown to affect cell cycle regulation and induce apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, against different cancer cell lines. The findings suggested significant inhibition of cell growth, indicating its potential as an anticancer drug .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the pyrimidine ring can significantly affect biological activity. The presence of the chloro group was noted to enhance binding affinity to certain biological targets compared to similar compounds .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(Benzyloxy)-N-(4-fluoro-2-methylphenyl)pyrimidine-4-carboxamideFluorinated phenyl groupModerate anticancer activity
6-(Benzyloxy)-N-(4-chloro-2-ethylphenyl)pyrimidine-4-carboxamideEthyl substitutionLower potency compared to chloro derivative
6-(Benzyloxy)-N-(4-chloro-2-methylphenyl)pyridine-4-carboxamidePyridine instead of pyrimidineDifferent binding characteristics

Q & A

Q. Advanced

  • X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation in ethanol/water (7:3). Analyze dihedral angles between aromatic rings (e.g., pyrimidine and benzyloxy planes) to confirm spatial orientation .
  • NMR Spectroscopy : Use ¹H-¹³C HMBC to correlate the benzyloxy protons with the pyrimidine C6 and confirm substitution patterns. ²D NOESY identifies intramolecular H-bonding (e.g., N–H⋯O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 424.12) and fragmentation patterns .

How to design enzyme inhibition assays to evaluate the compound’s biological activity?

Q. Advanced

  • Target Selection : Prioritize kinases or proteases due to pyrimidine’s role in ATP-mimicry. Use homology modeling (e.g., Swiss-Model) to predict binding to kinases like EGFR .
  • Assay Conditions :
    • Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with 1–10 µM compound concentration. Include staurosporine as a positive control .
    • Dose-Response Curves : Test 8–12 concentrations (0.1 nM–100 µM) in triplicate. Calculate IC₅₀ using GraphPad Prism’s nonlinear regression .
  • Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Advanced

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum batch) and validate compound purity (>95% by HPLC) .
  • Mechanistic Profiling : Use CRISPR knockouts of putative targets (e.g., EGFR) to confirm on-target effects. Off-target screening with Eurofins’ SafetyScreen44® identifies promiscuous binding .
  • Data Meta-Analysis : Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to compare bioactivity across studies and identify confounding variables like solvent (DMSO vs. saline) .

What strategies mitigate solubility challenges in in vivo studies?

Q. Advanced

  • Formulation : Prepare nanoparticles via solvent evaporation (e.g., PLGA polymers) or use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzyloxy moiety, which hydrolyze in vivo to the active form .
  • Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS and adjust dosing regimens to maintain therapeutic levels .

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